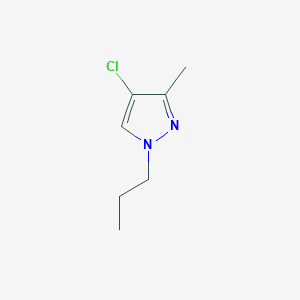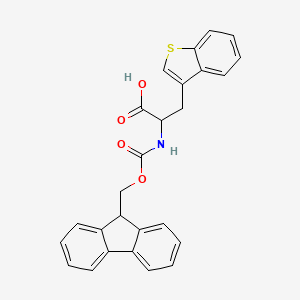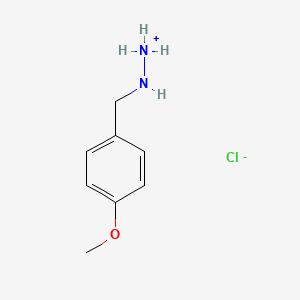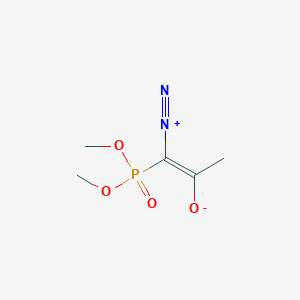
(Z)-1-diazonio-1-dimethoxyphosphorylprop-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent, is a versatile chemical compound widely used in organic synthesis. It is particularly known for its role in the Seyferth-Gilbert homologation reaction, where it facilitates the conversion of aldehydes into terminal alkynes. This compound is characterized by its high reactivity and ability to participate in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl (1-diazo-2-oxopropyl)phosphonate can be synthesized through the reaction of dimethyl phosphite with diazomethane. The reaction typically occurs under mild conditions and involves the formation of a diazo intermediate, which is subsequently converted into the desired product.
Industrial Production Methods: In industrial settings, the synthesis of dimethyl (1-diazo-2-oxopropyl)phosphonate often involves the use of safer and more scalable approaches. One such method includes the in situ generation of the Ohira-Bestmann reagent using a stable sulfonyl azide and potassium carbonate as the base. This method is advantageous due to its compatibility with a wide variety of functional groups and its ability to produce high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl (1-diazo-2-oxopropyl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various phosphonate derivatives.
Reduction: It can be reduced to yield phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphonate esters, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethyl (1-diazo-2-oxopropyl)phosphonate has extensive applications in scientific research across various domains:
Chemistry: It is used as a reagent in organic synthesis to produce a wide array of compounds, including alkynes and phosphonate derivatives.
Biology: It is employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Mécanisme D'action
The mechanism of action of dimethyl (1-diazo-2-oxopropyl)phosphonate involves its role as a nucleophile. It selectively targets electrophilic sites on other molecules, facilitating various chemical transformations. The compound’s high reactivity is attributed to the presence of the diazo group, which can undergo decomposition to form reactive intermediates that participate in subsequent reactions .
Comparaison Avec Des Composés Similaires
Dimethyl (1-diazo-2-oxopropyl)phosphonate is unique compared to other similar compounds due to its high reactivity and versatility in organic synthesis. Similar compounds include:
Dimethyl (diazomethyl)phosphonate: Known for its use in the Seyferth-Gilbert homologation reaction.
Dimethyl (1-diazo-2-oxobutyl)phosphonate: Used in similar synthetic applications but with different reactivity profiles.
Dimethyl (1-diazo-2-oxopentyl)phosphonate: Another homolog with distinct chemical properties.
The uniqueness of dimethyl (1-diazo-2-oxopropyl)phosphonate lies in its ability to participate in a wide range of chemical reactions under mild conditions, making it a valuable reagent in both academic and industrial research .
Propriétés
IUPAC Name |
(Z)-1-diazonio-1-dimethoxyphosphorylprop-1-en-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHSJJGGWYIFCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C([N+]#N)P(=O)(OC)OC)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\[N+]#N)/P(=O)(OC)OC)/[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B7853558.png)
![N-hydroxy-5-[(E)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide](/img/structure/B7853563.png)

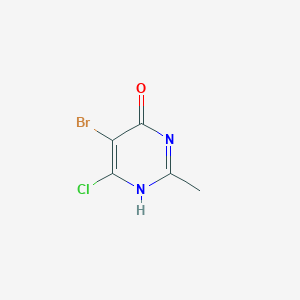
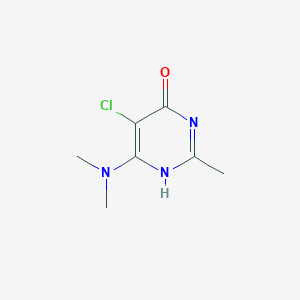
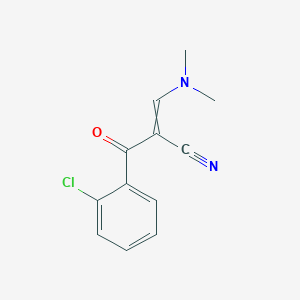
![2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile](/img/structure/B7853586.png)
![3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid](/img/structure/B7853604.png)

![2-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7853612.png)

